

Clinical trial design for testing the efficacy of creatine in neurodegenerative diseases

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Application Notes: Designing Clinical Trials for Creatine in Neurodegenerative Diseases

Introduction

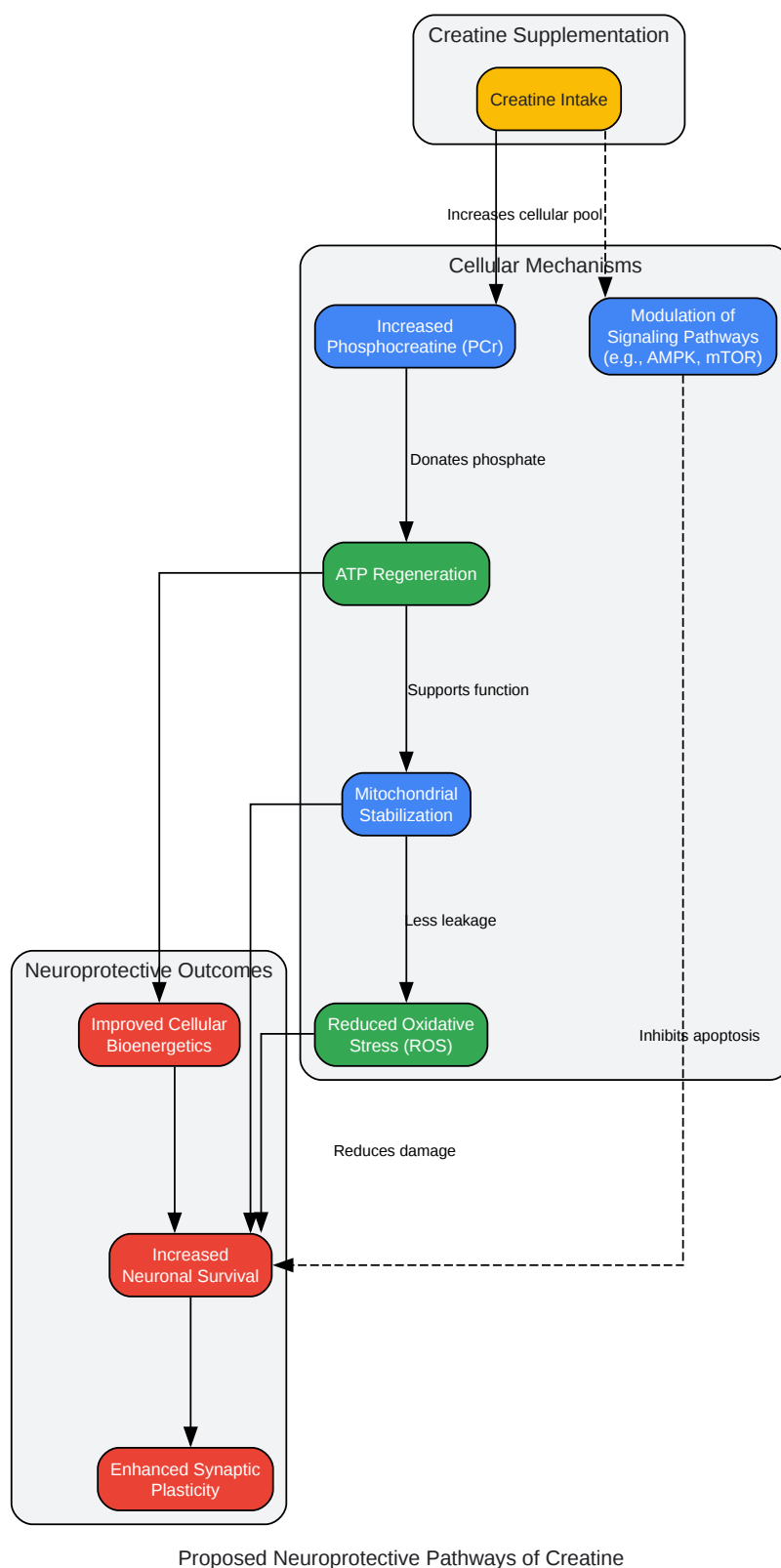
Creatine, a naturally occurring compound pivotal for cellular energy homeostasis, has been a subject of considerable interest for its therapeutic potential in neurodegenerative diseases. These disorders, including Huntington's Disease (HD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are often characterized by impaired energy metabolism, mitochondrial dysfunction, and oxidative stress.[1] Creatine's primary role is to replenish adenosine triphosphate (ATP) in tissues with high energy demands, such as muscle and brain, through the phosphocreatine (PCr) shuttle.[2][3] Beyond its bioenergetic function, preclinical studies suggest creatine possesses neuroprotective properties, including anti-oxidant, anti-apoptotic, and anti-excitotoxic effects.[2]

While animal models of neurodegenerative diseases have shown promising results with creatine supplementation, leading to improved motor function and extended survival, clinical trials in human patients have yielded inconsistent and often disappointing outcomes.[2] Several large-scale trials have failed to demonstrate a significant slowing of disease progression. These findings underscore the complexity of translating preclinical success to clinical efficacy and highlight the critical need for meticulously designed clinical trials. This document provides a guide for researchers and drug development professionals on designing and implementing

robust clinical trials to re-evaluate the efficacy of creatine in neurodegenerative diseases, focusing on optimized trial design, appropriate outcome measures, and standardized protocols.

Mechanism of Action & Therapeutic Rationale

Creatine's therapeutic rationale in neurodegeneration stems from its ability to counteract key pathological mechanisms. By increasing the intracellular pool of phosphocreatine, it provides a rapid energy buffer, which is crucial in neurons under metabolic stress. This energy stabilization may help maintain mitochondrial function, reduce the production of reactive oxygen species (ROS), and inhibit the mitochondrial permeability transition pore, a key event in apoptotic cell death. Additionally, creatine may influence other signaling pathways, such as the mTOR and AMPK pathways, which are involved in cell growth, protein synthesis, and mitochondrial biogenesis.



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Caption: Proposed neuroprotective pathways of creatine supplementation.

Clinical Trial Design and Considerations

Designing a successful clinical trial for creatine requires careful consideration of the target disease, patient population, dosage, and outcome measures. Past trials provide valuable lessons for future studies.

1. Patient Selection:

- **Disease Stage:** Early-stage intervention may be more effective. Trials in premanifest HD and early PD have been conducted to test creatine as a preventive or disease-modifying agent.
- **Inclusion/Exclusion Criteria:** Clearly defined criteria are essential. Common exclusions include renal dysfunction (as creatine is cleared by the kidneys), unstable medical or psychiatric conditions, and recent use of investigational drugs or high-dose creatine supplements.

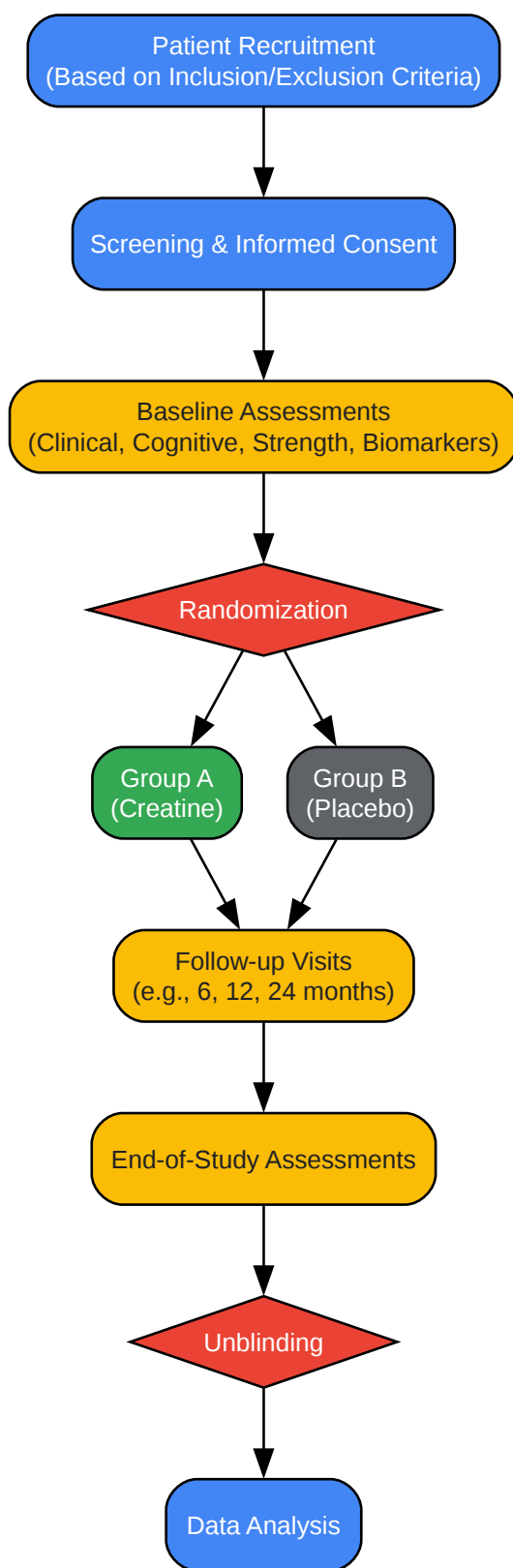
2. Study Design:

- **Randomized, Double-Blind, Placebo-Controlled:** This remains the gold standard to minimize bias.
- **Duration:** Neurodegenerative diseases progress slowly, requiring long-term studies (minimum 1-2 years, with some lasting 5+ years) to detect a meaningful change in progression.
- **Dosage:** Doses in past trials have ranged from 5g/day to 40g/day. High-dose creatine (e.g., 30g/day) has been shown to be safe and tolerable in HD prevention trials. A loading phase (e.g., 10g/day for 5 days) followed by a maintenance dose is a common strategy.

3. Outcome Measures:

- **Primary Endpoint:** Should be a validated measure of disease progression. For HD, the Unified Huntington's Disease Rating Scale (UHDRS), particularly the Total Functional Capacity (TFC) score, is common. For PD, a global statistical test incorporating multiple measures like the Modified Rankin Scale and Schwab and England Activities of Daily Living scale has been used. For ALS, survival and changes in muscle strength are key.

- Secondary Endpoints: These should assess various aspects of the disease, including muscle strength, cognitive function, quality of life, and biomarkers.
 - Muscle Strength: Quantitative muscle testing (QMT), hand-grip dynamometry.
 - Cognitive Function: Montreal Cognitive Assessment (MoCA), Mini-Mental State Exam (MMSE), and Symbol Digit Modalities Test are frequently used.
 - Biomarkers: Magnetic Resonance Spectroscopy (MRS) to measure brain creatine levels, and blood/urine markers of oxidative stress (e.g., 8-hydroxy-2'-deoxyguanosine).



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Caption: General experimental workflow for a creatine clinical trial.

Data Presentation: Summary of Clinical Trials

Disease	Study ID / Name	Phase	Participants (n)	Dosage	Duration	Key Outcome / Finding
Parkinson's Disease	NET-PD LS-1 (NCT00449865)	III	1741	10 g/day	Min. 5 years	Did not improve clinical outcomes; trial stopped for futility.
Huntington's Disease	CREST-E (NCT00712426)	III	553	Up to 40 g/day	Up to 48 months	Did not delay functional decline; more GI adverse events with creatine.
Huntington's Disease	PRECRES T (NCT00279311)	II	64	Up to 30 g/day	18 months	Safe and tolerable; suggested slowing of regional brain atrophy.
ALS	NCT00070993	N/A	28	5 g/day	9 months	To determine effect on muscle strength and deterioration.
ALS	Groeneveld et al.	II	104	5 g/day	6 months	No benefit demonstrated

	(2003)					ed in any outcome measure.
ALS	Shefner et al. (2004)	III	175	10 g/day	16 months	Did not affect survival or rate of functional decline.
Alzheimer's Disease	CABA (NCT05383833)	Pilot	20	20 g/day	8 weeks	Feasible and well-tolerated; preliminary data showed increased brain creatine and trends toward cognitive improvement.

Experimental Protocols

Protocol 1: Measurement of Serum Creatinine

Objective: To monitor systemic creatine levels and assess patient compliance and safety (renal function).

Background: Serum creatinine is a standard clinical marker for renal function. Its measurement is crucial for safety monitoring. While traditional methods like the Jaffe reaction are common, they can be affected by interfering substances. Isotope dilution-mass spectrometry (IDMS) is the reference standard for accuracy. Modern clinical laboratories often use IDMS-traceable enzymatic methods.

Methodology (IDMS-Traceable Enzymatic Method):

- **Sample Collection:** Collect 5-10 mL of venous blood into a serum separator tube (SST).
- **Sample Processing:**
 - Allow the blood to clot at room temperature for 30-60 minutes.
 - Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.
 - Aliquot the resulting serum into cryovials.
 - Store samples at -80°C until analysis.
- **Analysis:**
 - Use a validated, automated clinical chemistry analyzer.
 - Employ an enzymatic assay where creatinine is converted through a series of reactions catalyzed by creatininase, creatinase, and sarcosine oxidase, ultimately producing a colored product or hydrogen peroxide that can be measured spectrophotometrically.
 - Ensure the method is calibrated with standards traceable to an IDMS reference method (e.g., using NIST SRM 967).
- **Data Reporting:** Report results in mg/dL or $\mu\text{mol/L}$. Normal ranges are typically 0.74 to 1.35 mg/dL for men and 0.59 to 1.04 mg/dL for women, but may vary by laboratory.

Protocol 2: Assessment of Muscle Strength

Objective: To quantitatively measure changes in muscle strength as a functional outcome.

A. Manual Muscle Testing (MMT)

Background: MMT is a standardized clinical examination to assess the strength of specific muscle groups. The Medical Research Council (MRC) 0-5 scale is the most widely used grading system.

Methodology (MRC Scale):

- Preparation: Ensure the patient is positioned to allow for full range of motion of the joint being tested, first against gravity.
- Procedure:
 - The examiner demonstrates the desired movement.
 - The patient is asked to perform the same movement.
 - If the patient can complete the full range of motion against gravity, the examiner applies resistance. The resistance should be applied gradually and held for ~5 seconds.
- Grading (MRC Scale):
 - 0: No muscle activation.
 - 1: Trace activation (twitch) but no movement.
 - 2: Movement with gravity eliminated.
 - 3: Full range of motion against gravity.
 - 4: Full range of motion against gravity and some resistance.
 - 5: Full range of motion against gravity and full resistance.
- Muscles Tested: A standardized set of key muscles in both upper and lower extremities should be tested bilaterally (e.g., shoulder abductors, elbow flexors/extensors, wrist extensors, hip flexors, knee extensors, ankle dorsiflexors).

B. Hand-Grip Dynamometry

Background: Hand-grip dynamometry is an objective and reliable method for measuring isometric grip strength and is often used as a proxy for overall muscle strength.

Methodology:

- Equipment: Use a calibrated hydraulic or digital hand dynamometer (e.g., Jamar).

- Positioning:
 - The subject should be seated in a chair with their back supported and feet flat on the floor.
 - The shoulder should be in a neutral position, with the elbow flexed at 90 degrees, and the forearm and wrist in a neutral position.
 - The dynamometer handle should be set to a comfortable position for the subject.
- Procedure:
 - Instruct the subject to "squeeze as hard as you can" for 3-5 seconds.
 - Provide verbal encouragement.
 - Perform three trials with each hand, alternating hands.
 - Allow a rest period of at least 15-60 seconds between trials to prevent fatigue.
- Data Recording: Record the maximum force achieved for each trial in kilograms or pounds. The final score is typically the mean or the maximum value of the three trials for each hand.

Protocol 3: Assessment of Cognitive Function

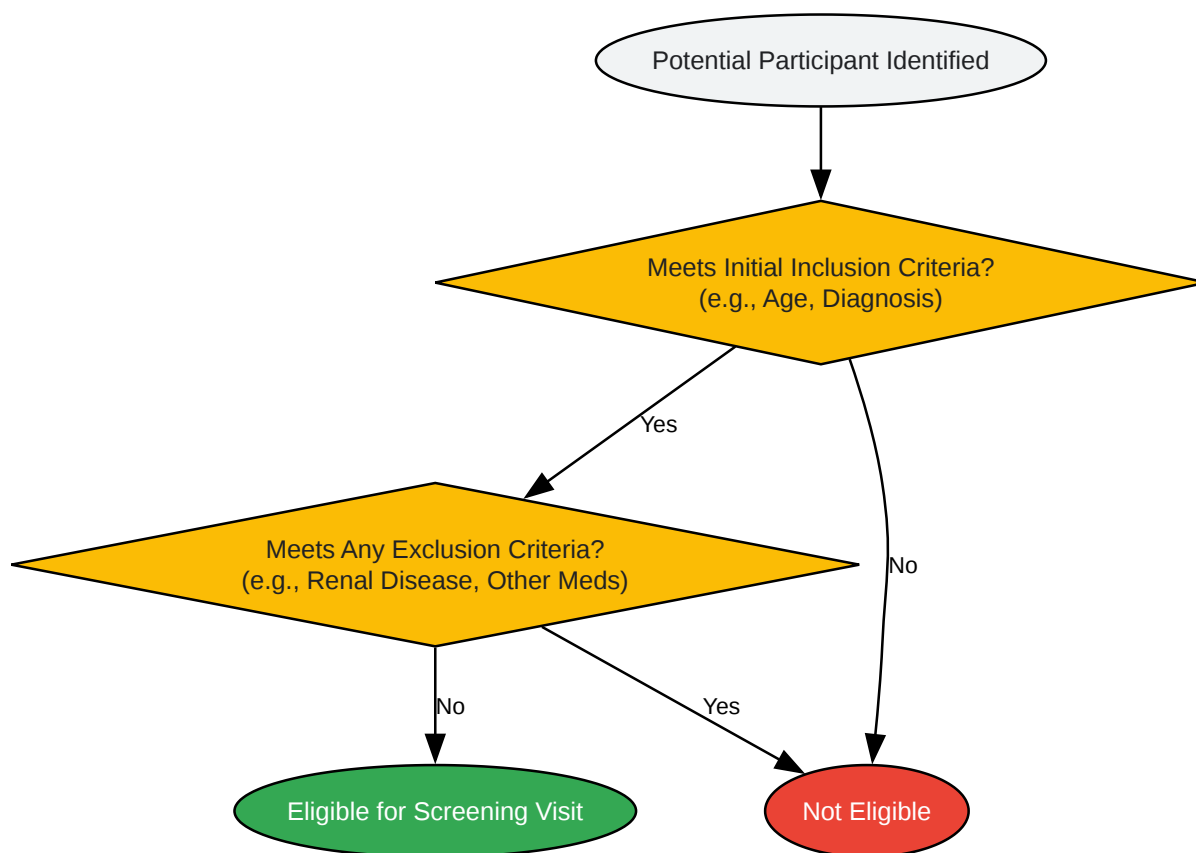
Objective: To screen for and monitor changes in cognitive function over the course of the trial.

Background: Cognitive impairment is a common feature of many neurodegenerative diseases. Brief screening tools are necessary for use in clinical trials where cognition is not the primary outcome. The Montreal Cognitive Assessment (MoCA) is often preferred over the MMSE for its higher sensitivity in detecting mild cognitive impairment.

Methodology (Montreal Cognitive Assessment - MoCA):

- Administration: The test should be administered by a trained and certified rater in a quiet, well-lit environment.
- Domains Assessed: The MoCA is a 30-point test that assesses multiple cognitive domains in approximately 10-15 minutes:

- Visuospatial/Executive: Clock-drawing task, trail-making, cube copy.
- Naming: Naming of low-familiarity animals.
- Memory: Short-term memory recall (5-word list).
- Attention: Target detection using tapping, serial subtraction, digits forward and backward.
- Language: Repetition of complex sentences, verbal fluency.
- Abstraction: Identifying the similarity between two items.
- Orientation: Time and place.
- Scoring:
 - The total possible score is 30 points.
 - A score of 26 or above is generally considered normal.
 - One point is added to the total score for individuals with 12 years or less of formal education.
- Interpretation: A lower score indicates greater cognitive impairment. Changes in the MoCA score over time can be used to track cognitive decline or stabilization.



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Caption: Logical workflow for patient screening eligibility.

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